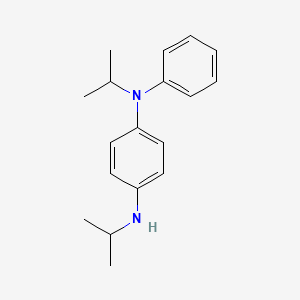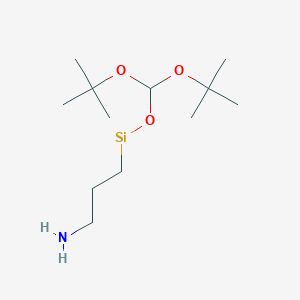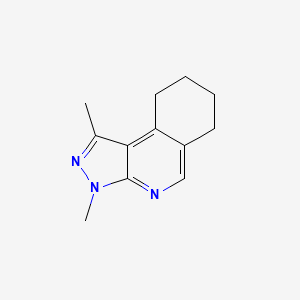
3,3'-(Buta-1,3-diene-1,4-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected via a buta-1,3-diene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol typically involves the coupling of phenol derivatives with buta-1,3-diene. One common method is the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst . This method is eco-friendly, cost-effective, and yields good results under ambient conditions.
Industrial Production Methods
Industrial production of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol may involve large-scale synthesis using similar oxidative dehydrogenation and coupling reactions. The use of clean visible-light as an energy source and the absence of metals and volatile organic solvents make this method suitable for industrial applications.
化学反応の分析
Types of Reactions
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
科学的研究の応用
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol involves its interaction with molecular targets through its phenol groups. These groups can undergo redox reactions, participate in hydrogen bonding, and interact with various enzymes and receptors. The buta-1,3-diene bridge provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
類似化合物との比較
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the phenol groups.
1,4-Diphenylbutadiyne: Contains a butadiyne bridge instead of a buta-1,3-diene bridge.
1,4-Diphenyl-1,3-butadiene, trans,trans-: A stereoisomer with a different spatial arrangement.
Uniqueness
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is unique due to the presence of phenol groups, which impart distinct chemical reactivity and potential biological activity. The buta-1,3-diene bridge also contributes to its unique structural and electronic properties, making it a versatile compound for various applications.
特性
| 90297-53-3 | |
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
3-[4-(3-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h1-12,17-18H |
InChIキー |
RFVSQUPVIOPJJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C=CC=CC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

